5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Vue d'ensemble

Description

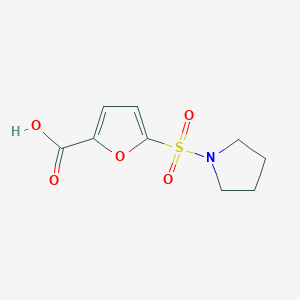

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a furan ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid typically involves the reaction of 2-furoic acid with pyrrolidine in the presence of a suitable sulfonating agent. The reaction conditions may vary, but common methods include using sulfur trioxide or chlorosulfonic acid as the sulfonating agent, with a catalyst such as pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The choice of solvent, temperature, and pressure are optimized to maximize yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Analyse Des Réactions Chimiques

Reduction Reactions

The sulfonyl group resists reduction under standard conditions, but the carboxylic acid can be reduced to alcohols using agents like LiAlH₄ or BH₃. Studies on related furan sulfonamides show:

-

Carboxylic acid reduction : Produces 5-(pyrrolidin-1-ylsulfonyl)furan-2-methanol in high yields with BH₃·THF .

-

Selective hydrogenation : Pd/C or Raney Ni catalysts may hydrogenate the furan ring to tetrahydrofuran derivatives without affecting the sulfonamide .

Substitution and Functionalization

The sulfonamide group participates in nucleophilic substitution under Lewis acid catalysis. For example:

-

Carboxylic acid derivatives : Forms amides, esters, or anhydrides via standard acylating agents (e.g., DCC, EDCl) .

Catalytic Disproportionation

Under Ru-catalyzed alkaline conditions, the compound may undergo disproportionation, yielding furoate salts and furfuryl alcohol intermediates. This parallels behavior observed in furfural oxidation :

Stability and Side Reactions

-

Thermal decomposition : At >200°C, decarboxylation occurs, forming CO₂ and 5-(pyrrolidin-1-ylsulfonyl)furan .

-

Acid sensitivity : The sulfonamide group hydrolyzes slowly in concentrated HCl, producing pyrrolidine and sulfonic acid derivatives .

Reaction Data Table

Mechanistic Insights

-

Sulfonamide reactivity : The pyrrolidine sulfonyl group acts as an electron-withdrawing substituent, directing electrophilic attacks to the furan ring’s β-position .

-

Catalytic pathways : Ru complexes facilitate ligand-centered hydride transfer, enabling dehydrogenative coupling without CO contamination .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid can act as inhibitors of specific microRNAs (miRNAs), which are crucial in cancer progression. For instance, studies have shown that small molecule inhibitors targeting miR-21 and miR-122 can lead to significant reductions in tumor growth in various cancer models. The compound's structural properties allow it to effectively modulate these miRNA pathways, suggesting potential as an anticancer agent .

1.2 Inhibition of Kinases

The compound has been evaluated for its ability to inhibit glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase implicated in multiple diseases, including cancer and Alzheimer's disease. Inhibiting GSK-3 has been associated with neuroprotective effects and improved cognitive function, making this compound a candidate for treating neurodegenerative disorders .

Molecular Biology Applications

2.1 MicroRNA Modulation

The ability of this compound to inhibit specific miRNAs opens avenues for its use as a research tool in molecular biology. By modulating miRNA levels, researchers can investigate the role of these molecules in gene regulation and cellular processes. This application is particularly relevant in understanding cancer biology and developing targeted therapies .

2.2 Drug Development

The compound's structure allows for modifications that can enhance its bioactivity and selectivity towards specific targets. Structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of similar compounds, providing insights into the design of new therapeutic agents based on this compound .

Therapeutic Potential

3.1 Treatment of Neurological Disorders

Given its role as a GSK-3 inhibitor, this compound may offer therapeutic benefits in conditions such as Alzheimer's disease and bipolar disorder. The modulation of GSK-3 activity can enhance neuronal survival and promote neurogenesis, potentially leading to improved outcomes in patients with these disorders .

3.2 Bone Health Applications

Inhibition of GSK-3 has also been linked to increased bone formation, suggesting that this compound could be useful in treating osteoporosis and other conditions characterized by bone loss. This application highlights the compound's versatility beyond just neurological implications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, influencing signaling pathways and cellular processes. Further research is needed to fully elucidate its mechanism of action.

Comparaison Avec Des Composés Similaires

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid can be compared to other similar compounds, such as 5-(Pyrrolidin-1-ylsulfonyl)pyridin-2-ol and [5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine These compounds share the pyrrolidine and furan rings but differ in their functional groups and overall structure

Activité Biologique

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, including antibacterial, anticancer, and enzyme inhibition activities.

Chemical Structure

The compound features a pyrrolidine ring attached to a sulfonyl group and a furoic acid moiety. This unique structure contributes to its diverse biological activities.

Antibacterial Activity

Research indicates that derivatives of furoic acid, including those containing pyrrolidine and sulfonamide functionalities, exhibit significant antibacterial properties. In particular, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis. The antibacterial activity is often evaluated using Minimum Inhibitory Concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Salmonella typhi | 32 | Moderate |

| Bacillus subtilis | 16 | Strong |

| Escherichia coli | 64 | Weak |

This table summarizes the antibacterial effectiveness of this compound against selected strains.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes, particularly acetylcholinesterase (AChE) and urease. The IC50 values of synthesized derivatives indicate strong inhibitory potential:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 2.14 ± 0.003 | AChE |

| Other derivatives | 0.63 - 6.28 | Urease |

These findings suggest that the compound could be a promising candidate for developing new enzyme inhibitors.

Anticancer Activity

Preliminary studies have indicated that compounds similar to this compound may possess anticancer properties. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

- Study on Antibacterial Properties : A study conducted by researchers evaluated the antibacterial efficacy of several furoic acid derivatives, including the target compound. The results highlighted its effectiveness against multidrug-resistant bacterial strains, which is critical in the context of rising antibiotic resistance.

- Enzyme Inhibition Research : Another study focused on the enzyme inhibition capabilities of this compound. It was found to significantly inhibit urease activity, which is vital for treating conditions like peptic ulcers and kidney stones.

- Anticancer Evaluation : A recent investigation assessed the cytotoxicity of various derivatives on human cancer cell lines. Results indicated that some derivatives exhibited significant antiproliferative effects, warranting further exploration into their mechanisms of action.

Propriétés

IUPAC Name |

5-pyrrolidin-1-ylsulfonylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c11-9(12)7-3-4-8(15-7)16(13,14)10-5-1-2-6-10/h3-4H,1-2,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVZQTXAVRFEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.